molecular formula C12H8FNO B8571325 2-Fluoro-5-(pyridin-2-yl)benzaldehyde

2-Fluoro-5-(pyridin-2-yl)benzaldehyde

Cat. No.: B8571325
M. Wt: 201.20 g/mol
InChI Key: USSHFSKNPNLISQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(pyridin-2-yl)benzaldehyde is a fluorinated aromatic aldehyde featuring a benzaldehyde core substituted with a fluorine atom at the ortho-position (C2) and a pyridin-2-yl group at the meta-position (C5) (Fig. 1). This compound serves as a critical precursor in organic synthesis, particularly for constructing heterocyclic frameworks and coordination complexes.

Properties

Molecular Formula

C12H8FNO

Molecular Weight

201.20 g/mol

IUPAC Name

2-fluoro-5-pyridin-2-ylbenzaldehyde

InChI

InChI=1S/C12H8FNO/c13-11-5-4-9(7-10(11)8-15)12-3-1-2-6-14-12/h1-8H

InChI Key

USSHFSKNPNLISQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=C(C=C2)F)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Benzaldehyde Derivatives

4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
  • Structure : Benzaldehyde substituted with a pyridin-2-yl group at C4, which itself bears a trifluoromethyl (-CF₃) group at C4.
  • Key Differences :
    • The trifluoromethyl group on the pyridine ring increases lipophilicity and electron-withdrawing effects compared to the fluorine atom in 2-Fluoro-5-(pyridin-2-yl)benzaldehyde.
    • Melting point: 91–93°C (for 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde), suggesting higher crystallinity due to the bulky -CF₃ group .
  • Applications : Used in agrochemicals and pharmaceuticals for enhanced metabolic stability.
2-Fluoro-5-iodo-benzaldehyde
  • Structure : Benzaldehyde with fluorine at C2 and iodine at C5.
  • Key Differences :
    • Iodine’s larger atomic radius and polarizability introduce steric hindrance and alter electronic properties.
    • The iodine substituent enables further functionalization (e.g., cross-coupling reactions), unlike the pyridinyl group, which is more reactive in coordination chemistry .
2-Fluoro-5-methoxybenzaldehyde
  • Structure : Methoxy (-OCH₃) substituent at C5 instead of pyridin-2-yl.
  • Key Differences: Methoxy is electron-donating, opposing the electron-withdrawing fluorine. This creates a push-pull electronic system, enhancing UV absorption properties.

Pyridine-Based Aldehydes

5-Fluoro-2-formylpyridine
  • Structure : Pyridine ring with a formyl group at C2 and fluorine at C5.
  • Key Differences :
    • The aldehyde is directly attached to the pyridine ring, leading to stronger conjugation and altered reactivity in nucleophilic additions.
    • Lower molecular weight (151.12 g/mol) compared to 2-Fluoro-5-(pyridin-2-yl)benzaldehyde (221.21 g/mol), impacting solubility and diffusion properties .
2-Fluoro-5-(4-fluorophenyl)pyridine
  • Structure : Pyridine with fluorine at C2 and a 4-fluorophenyl group at C5.
  • Key Differences :
    • The biphenyl system introduces π-π stacking interactions, enhancing crystallinity.
    • Lacks the aldehyde functional group, limiting its utility in condensation reactions .

Complex Derivatives in Pharmaceutical Contexts

(5-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-1H-[1,2,4]triazol-3-yl)-acetonitrile
  • Structure : A benzimidazole-triazole hybrid incorporating 2-fluoro-5-trifluoromethylphenyl groups.
  • Key Differences :
    • Demonstrates how fluorinated benzaldehyde derivatives are integrated into drug candidates for kinase inhibition.
    • The trifluoromethyl group enhances binding affinity to hydrophobic pockets in target proteins .

Physicochemical and Functional Comparisons

Compound Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Notable Properties
2-Fluoro-5-(pyridin-2-yl)benzaldehyde F (C2), pyridin-2-yl (C5) Aldehyde, pyridine 221.21 Coordination sites, moderate lipophilicity
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde pyridin-2-yl (C4), CF₃ (C5) Aldehyde, CF₃ 251.20 High crystallinity (mp 91–93°C)
2-Fluoro-5-methoxybenzaldehyde F (C2), OCH₃ (C5) Aldehyde, methoxy 168.15 Push-pull electronic system
5-Fluoro-2-formylpyridine F (C5), formyl (C2) Aldehyde, pyridine 151.12 Strong conjugation, high reactivity

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